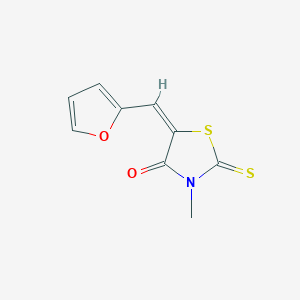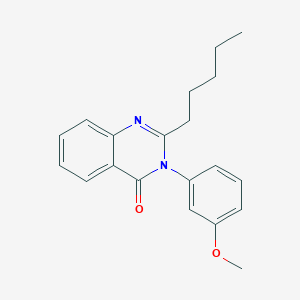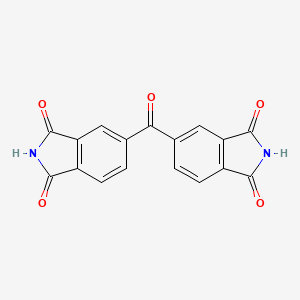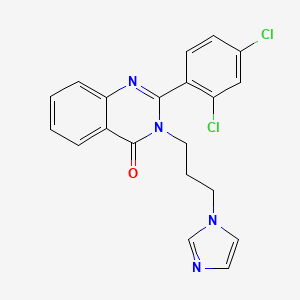![molecular formula C29H24N6O3 B10875618 4-[(2,3-dimethylphenoxy)methyl]-16-(furan-2-yl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10875618.png)
4-[(2,3-dimethylphenoxy)methyl]-16-(furan-2-yl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s systematic name is quite a mouthful, so let’s break it down. It belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and features a complex fused-ring system.
- The core structure consists of a tetracyclic framework with a central hexazatetracyclohexadecaene ring. The various substituents—methyl, phenyl, and furan—are strategically positioned around this core.
- Its intricate architecture suggests potential interesting properties and applications.
Preparation Methods
Synthetic Routes:
Reaction Conditions: These would depend on the specific synthetic steps, but typical conditions might involve high temperatures, catalysts, and controlled reagent additions.
Industrial Production: Unfortunately, industrial-scale production methods remain elusive due to the compound’s complexity.
Chemical Reactions Analysis
Reactivity: Given its aromatic nature, it likely undergoes electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Major Products: These would depend on the specific reactions, but halogenated derivatives, acylated forms, and reduced products are likely.
Scientific Research Applications
Chemistry: Understanding its reactivity and exploring novel synthetic methodologies.
Biology: Investigating its potential as a pharmacophore or probe for biological studies.
Medicine: Assessing its bioactivity, toxicity, and potential therapeutic applications.
Industry: Exploring its use in materials science, such as organic electronics or sensors.
Mechanism of Action
- Unfortunately, specific information on its mechanism of action is scarce. we can speculate:
- It might interact with cellular receptors or enzymes due to its complex structure.
- Its aromatic rings could participate in π-π interactions with biomolecules.
- Further research is needed to unravel its precise mode of action.
Comparison with Similar Compounds
Uniqueness: The combination of the hexazatetracyclohexadecaene core, phenyl, methyl, and furan substituents makes it quite unique.
Similar Compounds: While no direct analogs exist, related PAHs and heterocyclic compounds could serve as points of comparison.
Remember that this compound’s rarity and complexity contribute to the limited information available Researchers continue to explore its properties, applications, and potential benefits
Properties
Molecular Formula |
C29H24N6O3 |
|---|---|
Molecular Weight |
504.5 g/mol |
IUPAC Name |
4-[(2,3-dimethylphenoxy)methyl]-16-(furan-2-yl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene |
InChI |
InChI=1S/C29H24N6O3/c1-17-9-7-12-21(18(17)2)37-15-23-31-27-26-25(22-13-8-14-36-22)24-19(3)32-35(20-10-5-4-6-11-20)29(24)38-28(26)30-16-34(27)33-23/h4-14,16,25H,15H2,1-3H3 |
InChI Key |
JFBNTTUPTRDKSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC2=NN3C=NC4=C(C3=N2)C(C5=C(O4)N(N=C5C)C6=CC=CC=C6)C7=CC=CO7)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(4-fluorobenzyl)-1,3-dimethyl-8-[(2-thienylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10875545.png)
![N-(1,3-benzothiazol-2-yl)-2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B10875558.png)
![5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methyl-4-(4-nitrophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B10875560.png)

![Ethyl 7-hydroxy-6-[(4-methylpiperazin-1-yl)methyl]-2-[(phenylcarbonyl)amino]-1-benzothiophene-3-carboxylate](/img/structure/B10875564.png)
![2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-3-(2-phenylethyl)quinazolin-4(3H)-one](/img/structure/B10875585.png)
![4-benzyl-N-[2-(propan-2-yl)phenyl]piperidine-1-carbothioamide](/img/structure/B10875588.png)
![2-[(1,3-benzodioxol-5-ylmethyl)amino]-4,4-dimethyl-6-oxo-N-[4-(trifluoromethyl)phenyl]cyclohex-1-ene-1-carbothioamide](/img/structure/B10875596.png)

![11-(2,4-difluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10875605.png)
![2-[({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-1H-benzimidazole](/img/structure/B10875615.png)
![3-cyclohexyl-7-(furan-2-ylmethyl)-5,6-dimethyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10875621.png)

